

Application Notes and Protocols for N- Ethyldiethanolamine in CO2 Capture Systems

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Compound of Interest		
Compound Name:	N-Ethyldiethanolamine	
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Abstract

These application notes provide a comprehensive overview of the use of **N-Ethyldiethanolamine** (EDEA), also known as N,N-Diethylethanolamine (DEEA), in carbon dioxide (CO2) capture systems. This document is intended for researchers, scientists, and professionals in drug development and related fields who are exploring amine-based solvents for CO2 capture. It includes a summary of key performance data, detailed experimental protocols for performance evaluation, and visual representations of the underlying processes and mechanisms.

Application Notes Introduction to N-Ethyldiethanolamine (EDEA) for CO2 Capture

N-Ethyldiethanolamine (EDEA) is a tertiary alkanolamine that has garnered interest as a potential solvent for CO2 capture from various gas streams, including flue gas from power plants and industrial processes. As a tertiary amine, EDEA offers the advantage of a high theoretical CO2 loading capacity (1 mole of CO2 per mole of amine) and potentially lower energy requirements for regeneration compared to primary and secondary amines like Monoethanolamine (MEA).[1] EDEA is also noted for its potential to be synthesized from renewable resources.[2]

Mechanism of CO2 Capture with EDEA



Unlike primary and secondary amines which directly react with CO2 to form carbamates, tertiary amines like EDEA act as a base to catalyze the hydrolysis of CO2 in an aqueous solution. The primary reaction mechanism involves the formation of bicarbonate, as illustrated in the following reactions:

- CO2 Dissolution: CO2 (g)

 CO2 (aq)

Where R3N represents EDEA. This mechanism avoids the formation of stable carbamates, which is a key factor in the lower regeneration energy of tertiary amines.

Key Performance Parameters

The effectiveness of EDEA as a CO2 capture solvent is evaluated based on several key parameters, including its absorption capacity, absorption and desorption kinetics, thermodynamic properties, and corrosive nature.

Data Presentation:

The following tables summarize the available quantitative data for EDEA and related amine systems. It is important to note that much of the research on EDEA involves its use in blended amine systems to enhance its performance.

Table 1: Physical Properties of N-Ethyldiethanolamine

Property	Value	Reference
Molecular Formula	C6H15NO2	[3]
Molecular Weight	133.19 g/mol	[4]
Density	1.014 g/mL at 25 °C	
Boiling Point	246-252 °C	
Melting Point	-50 °C	

Table 2: CO2 Absorption Performance of EDEA-based Solvents



Solvent System	Concentration	Temperature (°C)	CO2 Loading (mol CO2/mol amine)	Reference
2 M AEEA / 1 M EDEA / 4 M Sulfolane	-	30	Up to 2.17 mol/L (solution basis)	[5]
1.5 M EDEA + 0.5 M Alkyamine Blends	-	40	Varies with alkylamine	[4]
1 M EDEA / 2 M HMDA	-	25-60	Varies with pressure and temp	[6]
1.5 M EDEA / 1.5 M HMDA	-	25-60	Varies with pressure and temp	[6]
2 M EDEA / 1 M HMDA	-	25-60	Varies with pressure and temp	[6]

Note: AEEA = 2-(2-aminoethylamino)ethanol, HMDA = 1,6-hexanediamine. CO2 loading is often reported for the entire solution rather than per mole of a single amine in blended systems.

Table 3: Kinetic Data for CO2 Absorption in EDEA-based Systems



Solvent System	Temperature (K)	Second-Order Rate Constant (k2) (m³/(kmol·s))	Reference
EDEA promoted with Potassium Arginate	303	Rate promotion was most effective with this blend	[7]
EDEA promoted with Potassium Prolinate	303	Moderate rate promotion	[7]
EDEA promoted with Potassium Glycinate	303	Least effective rate promotion among the three	[7]

Table 4: Corrosion Data for Amines in CO2 Capture Systems (Illustrative)

Amine Solution	Material	Temperatur e (°C)	CO2 Loading (mol/mol)	Corrosion Rate (mm/year)	Reference
30% MEA	Carbon Steel	50	0.4	~1.5	[2]
30% DETA	Carbon Steel	50	0.4	~0.5	[2]
30% MEA	Carbon Steel	80	0.4	> 4.0	[2]
30% DETA	Carbon Steel	80	0.4	~2.0	[2]

Note: This data is for MEA and DETA and is provided to illustrate the typical range of corrosion rates observed in amine-based CO2 capture systems. Specific corrosion data for pure EDEA solutions is limited in publicly available literature.

Experimental Protocols

Protocol 1: Determination of CO2 Absorption and Desorption Performance

Methodological & Application





Objective: To determine the CO2 absorption rate, absorption capacity, and cyclic capacity of an aqueous EDEA solution.

Apparatus:

- Solvent screening apparatus: A jacketed glass reactor (250 mL) with a temperature controller.
- · Magnetic stirrer and stir bar.
- Mass flow controllers for CO2 and N2.
- Gas inlet tube for bubbling gas through the solution.
- Condenser to cool the outlet gas.
- CO2 analyzer.
- Data acquisition system.

Procedure:

- Solution Preparation: Prepare an aqueous solution of EDEA at the desired concentration (e.g., 2.0 M).
- Apparatus Setup:
 - Charge the reactor with a known mass (e.g., 124 g) of the EDEA solution.
 - Set the temperature of the circulating bath for the reactor jacket to the absorption temperature (e.g., 40 °C).[4]
 - Start the magnetic stirrer at a constant speed (e.g., 450 rpm).[4]
- Absorption:
 - Introduce a gas mixture of known composition (e.g., 10 vol% CO2 in N2) into the solution at a constant flow rate.[4]



- Continuously monitor the CO2 concentration in the gas leaving the reactor using the CO2 analyzer.
- Continue the absorption until the CO2 concentration in the outlet gas is approximately
 95% of the inlet concentration, indicating saturation of the solution.[4]
- Take a liquid sample for analysis of the CO2 loading (rich solution).
- Desorption:
 - Increase the reactor temperature to the desorption temperature (e.g., 80 °C).[4]
 - Switch the inlet gas to pure N2 to strip the CO2 from the solution.
 - Continue desorption until the CO2 concentration in the outlet gas drops to a low level (e.g., 1.0 vol%).[4]
 - Take a liquid sample for analysis of the CO2 loading (lean solution).
- Analysis:
 - Determine the CO2 content in the rich and lean liquid samples using a titration method.[4]
 - Calculate the CO2 absorption capacity (loading) as moles of CO2 per mole of amine.
 - Calculate the cyclic capacity as the difference between the rich and lean loadings.
 - The CO2 absorption rate can be determined from the rate of change of CO2 concentration in the gas phase during the absorption step.

Protocol 2: Corrosion Rate Measurement using Weight Loss Method

Objective: To determine the corrosion rate of carbon steel in an aqueous EDEA solution under CO2-loaded conditions.

Materials:



- Carbon steel coupons (e.g., C1010) of known dimensions and surface area.[8]
- Sample bottles or a corrosion test cell.
- Thermostatically controlled water bath or oven.
- Analytical balance (accurate to 0.1 mg).
- Polishing paper, acetone, and ethanol for cleaning.
- The EDEA solution from Protocol 1 (or a freshly prepared solution).

Procedure:

- Coupon Preparation:
 - Measure the dimensions of the carbon steel coupons and calculate the surface area.
 - Polish the coupons with silicon carbide paper, rinse with deionized water, degrease with acetone, rinse with ethanol, and dry.
 - Weigh the cleaned and dried coupons accurately using an analytical balance.
- Corrosion Test:
 - Prepare the EDEA solution with the desired CO2 loading (e.g., by bubbling CO2 through it as in Protocol 1).
 - Place the weighed coupons in sample bottles and add the CO2-loaded EDEA solution, ensuring the coupons are fully immersed.
 - Seal the bottles and place them in a water bath or oven set to the desired test temperature (e.g., 50 °C or 80 °C).[2]
 - Leave the coupons in the solution for a specified duration (e.g., 7 to 30 days).[9]
- Post-Test Analysis:
 - After the exposure period, carefully remove the coupons from the solution.



- Clean the coupons to remove corrosion products according to standard procedures (e.g., using an inhibited acid solution).
- Rinse the cleaned coupons with deionized water and ethanol, then dry them.
- · Reweigh the coupons accurately.
- Calculation of Corrosion Rate:
 - Calculate the weight loss of each coupon.
 - Calculate the corrosion rate (CR) in millimeters per year (mm/year) using the following formula[9]:

$$CR = (87600 \times W) / (A \times D \times T)$$

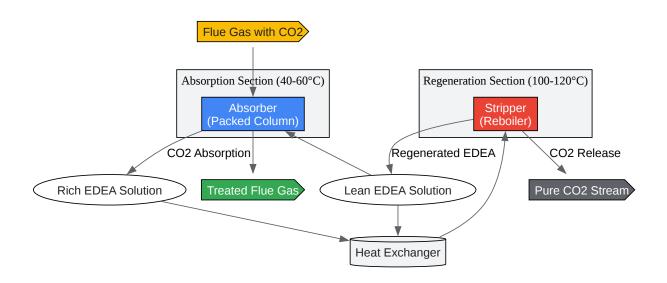
Where:

- W = Weight loss in grams
- A = Surface area of the coupon in cm²
- D = Density of the carbon steel in g/cm³
- T = Exposure time in hours

Mandatory Visualization

Diagram 1: CO2 Capture and Regeneration Cycle



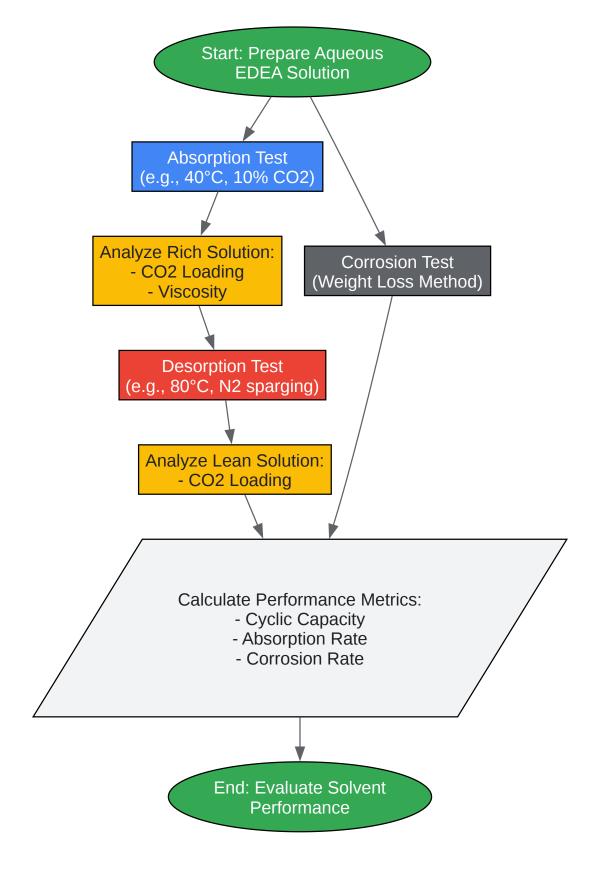


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Caption: A schematic of a typical amine-based CO2 capture and regeneration process using EDEA.

Diagram 2: Experimental Workflow for Solvent Screening



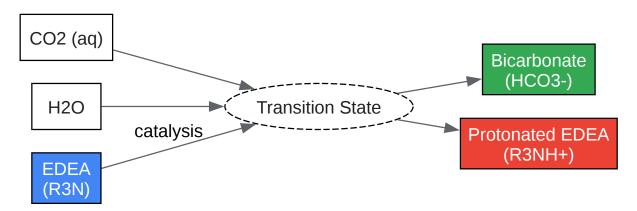


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Caption: A logical workflow for the experimental screening of EDEA as a CO2 capture solvent.



Diagram 3: Reaction Mechanism of EDEA with CO2



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Caption: The base-catalyzed hydration mechanism for CO2 absorption in an aqueous EDEA solution.

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